N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine
Description
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine (CAS: 281707-65-4) is a secondary amine featuring a 4-methoxyphenyl group and a 1-(trifluoromethyl)-3-butenyl substituent. Its molecular formula is C₁₂H₁₅ClF₃NO (as a hydrochloride salt) with a molecular weight of 385 g/mol . The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which may influence its physicochemical properties and reactivity. While its specific biological activity remains unreported in the provided evidence, structurally related compounds exhibit roles as enzyme inhibitors or intermediates in pharmaceutical synthesis .
Properties
CAS No. |
592537-94-5 |
|---|---|
Molecular Formula |
C12H14F3NO |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline |
InChI |
InChI=1S/C12H14F3NO/c1-3-4-11(12(13,14)15)16-9-5-7-10(17-2)8-6-9/h3,5-8,11,16H,1,4H2,2H3 |
InChI Key |
IURKFAZOZAEEOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC=C)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine typically involves the reaction of 4-methoxyaniline with a suitable trifluoromethyl-butenyl precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification techniques, such as distillation or chromatography, are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted amines or other derivatives.
Scientific Research Applications
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues like (E)-N-methyl-4-(3-methoxyphenyl)-3-buten-1-amine .
Synthetic Routes :
- The target compound’s butenyl-aryl structure suggests synthesis via Heck coupling , as seen in and for similar amines. This method involves coupling a haloarene (e.g., 4-methoxyiodobenzene) with a trifluoromethyl-substituted olefinic amine precursor .
- In contrast, imine-protected amines (e.g., N-diphenylmethylene derivatives in ) require deprotection steps (e.g., acid hydrolysis), which may reduce overall yield .
Physicochemical Properties :
- The target’s hydrochloride salt form improves solubility in polar solvents compared to neutral analogues like N-(diphenylmethylene)-1-(4-fluorophenyl)but-3-en-1-amine (liquid, oil) .
Functional Analogues
Table 2: Bioactive and Application-Oriented Comparisons
Key Observations:
Trifluoromethyl groups generally enhance binding affinity to hydrophobic enzyme pockets .
Methoxyphenyl Role :
Biological Activity
N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine, also known as 4-methoxy-N-(1,1,1-trifluoropent-4-en-2-yl)aniline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its antibacterial and anticancer effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₄F₃NO
- CAS Number : 1427023-56-0
- Molecular Weight : 257.24 g/mol
The compound features a methoxy group and a trifluoromethyl group, which are critical for its biological activity. The presence of these functional groups can enhance lipophilicity and alter the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentrations (MIC) :
- The compound demonstrated an MIC ranging from 0.5 to 2.0 μg/mL against MRSA, outperforming traditional antibiotics such as tetracycline and ciprofloxacin .
Anticancer Potential
Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, although specific mechanisms remain to be fully elucidated.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to determine how modifications affect its efficacy:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position | Increases antibacterial potency |
| Presence of trifluoromethyl group | Enhances lipophilicity and cellular uptake |
| Methoxy substitution | Modulates interaction with target proteins |
These findings suggest that optimizing the molecular structure could lead to enhanced therapeutic efficacy.
Case Studies
-
Study on Antibacterial Effects :
A comparative study evaluated the antibacterial effects of various compounds, including this compound. Results indicated superior activity against Gram-positive bacteria compared to established antibiotics . -
Anticancer Activity Assessment :
In vitro assays conducted on several cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations lower than those required for traditional chemotherapeutics. Further research is necessary to confirm these findings in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
